2-Ethyl-6-fluoropyridine
Description
Significance of Fluorinated Pyridines in Organic and Medicinal Chemistry Research
Fluorinated pyridines are a class of organic compounds that have become indispensable in the realms of organic and medicinal chemistry. The incorporation of fluorine, the most electronegative element, into the pyridine (B92270) ring imparts profound changes to the molecule's physical, chemical, and biological properties. These alterations are a direct result of fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.
In medicinal chemistry, the introduction of fluorine can significantly enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This leads to improved pharmacokinetic profiles, such as a longer half-life in the body. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. This can lead to increased binding affinity and, consequently, enhanced potency. Fluorinated pyridines are integral components of many pharmaceuticals, contributing to their efficacy in treating a wide range of conditions. acs.org For instance, they are found in drugs targeting various receptors and enzymes in the central nervous system and in antiviral and anticancer agents. researchgate.netmdpi.com
From an organic synthesis perspective, fluorinated pyridines serve as versatile building blocks. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of other functional groups under relatively mild conditions. orgsyn.orgnih.gov This "late-stage functionalization" is particularly valuable in drug discovery, where the rapid synthesis of a library of related compounds is often necessary to explore structure-activity relationships. acs.org Modern synthetic methods have been developed to allow for the direct and site-selective C-H fluorination of pyridines, further expanding their utility and accessibility for researchers. orgsyn.orgresearchgate.net
Rationale for Focused Academic Inquiry on 2-Ethyl-6-fluoropyridine
The specific academic and research interest in this compound stems from a combination of the general advantages conferred by the fluoropyridine scaffold and the specific structural features of this particular molecule. The presence of the fluorine atom at the 2-position activates the ring for nucleophilic attack, making it a valuable intermediate for the synthesis of more complex substituted pyridines. acs.org
The ethyl group at the 6-position provides a degree of steric and electronic differentiation from other fluoropyridines. This substitution can influence the molecule's reactivity and its interaction with biological systems. For instance, in the context of medicinal chemistry, the ethyl group can occupy a specific hydrophobic pocket in a protein's binding site, potentially leading to enhanced selectivity and affinity.
Research into this compound and its derivatives is often aimed at the development of novel therapeutic agents. The core structure is seen as a promising starting point for the design of inhibitors for various enzymes or modulators for specific receptors. The ability to readily modify the structure by displacing the fluorine atom allows for the systematic exploration of how different substituents at that position affect biological activity.
Furthermore, the synthesis of this compound itself can be a subject of academic inquiry, with researchers seeking more efficient and environmentally benign methods for its preparation. The development of novel catalytic systems for the alkylation and fluorination of the pyridine ring is an active area of research. google.com
In essence, the focused academic inquiry on this compound is driven by its potential as a versatile building block in the synthesis of new materials and, more significantly, as a scaffold for the development of new pharmaceuticals with improved properties.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H8FN |
| Molecular Weight | 125.14 g/mol |
| CAS Number | 3939-15-9 |
| Appearance | Not explicitly stated in the provided search results. |
| Boiling Point | Not explicitly stated in the provided search results. |
| Melting Point | Not explicitly stated in the provided search results. |
| Density | Not explicitly stated in the provided search results. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8FN |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-ethyl-6-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 |
InChI Key |
CKVRFRMVDHYVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 6 Fluoropyridine
Classical and Contemporary Approaches to Fluoropyridine Scaffolds
The synthesis of fluorinated pyridines, such as 2-Ethyl-6-fluoropyridine, is a significant focus in medicinal and agrochemical research. The introduction of a fluorine atom can profoundly alter a molecule's physical, chemical, and biological properties. Various synthetic strategies have been developed to introduce fluorine onto the pyridine (B92270) ring, ranging from classical nucleophilic substitution reactions to modern C-H functionalization techniques.
Nucleophilic Aromatic Substitution (SNAr) Strategies for C-F Bond Formation
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of fluoropyridines. This method involves the displacement of a leaving group, typically a halogen, from an electron-deficient pyridine ring by a fluoride (B91410) ion. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the leaving group and the electronic properties of the pyridine ring. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in SNAr reactions. acs.org
A common and direct route to this compound involves the nucleophilic displacement of a chlorine atom from 2-Chloro-6-ethylpyridine using a fluoride source. This reaction is a classic example of SNAr, where the electron-deficient nature of the pyridine ring facilitates the attack of the fluoride nucleophile. ambeed.com
The general reaction is as follows:
2-Chloro-6-ethylpyridine + F⁻ → this compound + Cl⁻
Key reagents and conditions for this transformation include:
Fluoride Source: Potassium fluoride (KF) is a common and economical choice. The reaction is often carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) to enhance the solubility and nucleophilicity of the fluoride salt. Phase-transfer catalysts, such as crown ethers or tetraalkylammonium salts, can also be employed to facilitate the reaction.
Temperature: Elevated temperatures are typically required to drive the reaction to completion. acs.org
The table below summarizes typical conditions for the fluorination of chloropyridines.
| Precursor | Fluoride Source | Solvent | Temperature | Catalyst | Reference |
| 2-Chloropyridine derivatives | KF | DMSO, Sulfolane | High | Phase-transfer catalyst | acs.org |
| 2-Chloropyridine | Anhydrous TBAF | THF | Elevated | - | acs.org |
It is important to note that the efficiency of the reaction can be influenced by the presence of other substituents on the pyridine ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups may have the opposite effect.
Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines, including fluoropyridines. researchgate.net The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. researchgate.net This enhanced reactivity allows for the introduction of various functional groups that can subsequently be converted to a fluorine atom. acs.orgnih.gov
A general strategy involves the following steps:
N-Oxidation: 2-Ethylpyridine (B127773) is oxidized to 2-Ethylpyridine N-oxide.
Activation and Nucleophilic Substitution: The N-oxide is activated with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or phosphorus oxychloride (POCl₃) in the presence of a nucleophile. organic-chemistry.org This can lead to the formation of a 2-substituted pyridine.
Conversion to Fluoride: The introduced group is then replaced by fluoride.
A more direct approach involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which are excellent precursors for 2-fluoropyridines. acs.orgacs.org These salts are synthesized under mild, metal-free conditions and can be isolated. acs.orgacs.org Subsequent treatment with a fluoride source yields the desired 2-fluoropyridine. acs.orgacs.org This method has been successfully applied to the synthesis of nonradioactive and ¹⁸F-labeled fluoropyridines for PET imaging. acs.org
| Starting Material | Reagents | Intermediate | Product | Reference |
| 2-Phenylpyridine N-oxide | 1. Trimethylamine, Ts₂O 2. Fluoride source | 2-Pyridyltrimethylammonium salt | 2-Fluoro-6-phenylpyridine | acs.org |
| Pyridine N-oxide derivatives | 1. Trialkylamine, Activating agent 2. K¹⁸F, Kryptofix 2.2.2 | 2-Pyridyltrialkylammonium salt | [¹⁸F]2-Fluoropyridine derivatives | acs.orgacs.org |
Direct C–H Functionalization and Fluorination Techniques
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated heterocycles. acs.orgcas.cn This approach avoids the pre-functionalization of the pyridine ring, thereby shortening synthetic sequences.
For the synthesis of this compound, this would involve the direct fluorination of 2-ethylpyridine at the C-6 position. Several reagents and methods have been developed for the direct C–H fluorination of pyridines.
Silver(II) Fluoride (AgF₂): AgF₂ has been shown to be an effective reagent for the C–H fluorination of pyridines and diazines at the position alpha to the nitrogen atom under mild conditions. acs.orgthermofisher.comgoogle.com The reaction is believed to proceed through a radical fluorine-atom transfer pathway involving coordination of the pyridine to AgF₂. thermofisher.com A study on the reaction of 2-ethylpyridine with AgF₂ showed the formation of the 6-fluoropyridine in 38% yield after 15 minutes. acs.org The selectivity of the fluorination is influenced by the basicity of the pyridine, with more Lewis basic pyridines reacting preferentially. acs.orgnih.gov
Electrophilic Fluorinating Reagents: Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorine sources. cas.cnmdpi.com While often used for fluorinating activated C-H bonds, methods for their application in direct arene fluorination are continually being developed. thermofisher.commdpi.com For instance, a palladium-catalyzed C-H fluorination using an electrophilic fluorine source has been proposed to proceed via a high-valent metal species. cas.cn
The table below shows the results of competition experiments for the fluorination of various pyridines with AgF₂.
| Substrate 1 | Substrate 2 | Product Ratio (1:2) | Reference |
| 2-Ethylpyridine | 2-Methoxypyridine | - | acs.org |
| 2-Ethylpyridine | 2-Chloropyridine | - | acs.org |
These data indicate that the relative reactivity is not solely based on the independent reaction rates but is influenced by competitive binding to the sparingly soluble AgF₂. acs.org
Organometallic Cross-Coupling Reactions for Pyridine Ring Construction or Functionalization
Organometallic cross-coupling reactions are a versatile tool for forming C-C and C-heteroatom bonds, and they can be applied to the synthesis of functionalized pyridines. acs.orgorganic-chemistry.org While not a direct method for C-F bond formation, these reactions can be used to construct the this compound scaffold from smaller, pre-fluorinated building blocks or to introduce the ethyl group onto a pre-existing fluorinated pyridine ring.
Commonly used cross-coupling reactions include:
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For example, a 2-fluoro-6-halopyridine could be coupled with an ethylboronic acid derivative.
Stille Coupling: This reaction pairs an organotin compound with an organohalide, also typically catalyzed by palladium. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org However, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgwikipedia.org The addition of copper(I) salts and fluoride ions can have a synergic effect, making the Stille coupling easier. organic-chemistry.org
Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. A one-pot procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular SNAr has been developed for the synthesis of benzofuropyridines from fluoropyridines. ljmu.ac.uk
These methods offer the flexibility to introduce the ethyl and fluoro substituents at various stages of the synthesis, depending on the availability of the starting materials.
Cyclization and Annulation-Based Syntheses of Pyridine Derivatives
The construction of the pyridine ring itself through cyclization or annulation reactions provides another avenue to this compound. These methods involve the reaction of smaller, acyclic precursors to form the heterocyclic ring with the desired substituents already in place.
Several strategies exist for pyridine synthesis:
[4+2] Annulation: Cobalt-catalyzed redox-neutral [4+2] annulation of oximes and alkynes is a reported method for pyridine synthesis. researchgate.net
Michael Addition/[5+1] Annulation: A one-pot Michael addition/[5+1] annulation/dehydrofluorinative aromatization sequence initiated by a 2-fluoro-1,3-dicarbonyl compound allows for the regioselective synthesis of polysubstituted pyridines under transition-metal-free conditions. organic-chemistry.org
Rh(III)-Catalyzed C-H Functionalization: A method for preparing 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes has been developed using Rh(III)-catalyzed C-H functionalization. acs.org
While these methods provide general routes to substituted pyridines, their specific application to the synthesis of this compound would depend on the selection of appropriate fluorinated and ethyl-containing starting materials.
Regioselectivity and Stereocontrol in this compound Synthesis
Regioselectivity is a critical aspect of synthesizing this compound, ensuring the fluorine atom is introduced at the C-6 position of the pyridine ring. The primary challenge lies in controlling the position of functionalization on the pyridine ring, which already contains an ethyl group at the C-2 position.
One direct method involves the C–H fluorination of 2-ethylpyridine. acs.org Studies show that substrates with alkyl groups in the 2-position react selectively at the 6-position. acs.org For example, the reaction of 2-ethylpyridine with silver(II) fluoride (AgF₂) yields this compound, demonstrating a clear regioselective preference for the C-6 position. acs.org This selectivity is often attributed to steric hindrance; the existing ethyl group at the C-2 position sterically shields its adjacent C-H bond, making the C-H bond at the C-6 position more accessible for fluorination. acs.orgacs.org
Another widely used strategy involves starting with pyridine N-oxides. These precursors can be converted into 2-pyridyltrialkylammonium salts, which then serve as effective intermediates for fluorination. acs.org The regioselectivity in this method is influenced by both stereoelectronic and steric effects, which, combined with mild reaction conditions, favors functionalization at the 2- or 6-position. acs.org When the 2-position is already substituted, as in the case of a precursor to this compound, the reaction is directed to the 6-position. acs.org
The principles of regioselectivity are also evident in nucleophilic aromatic substitution (SNAr) reactions on related di-substituted pyridines. For instance, in reactions with 2,6-difluoropyridines, selective substitution of the fluoride at the C-6 position can be achieved. researchgate.net This highlights the electronic influence of the ring nitrogen and existing substituents on the reactivity of different positions. In the context of 2-halopyridines, directed ortho-metalation using non-nucleophilic bases like lithium diisopropylamine (B44863) (LDA) can achieve exclusive lithiation at the C-3 position, preventing reactions at other sites and preserving the C-2 halogen. nih.gov
While this compound itself is an achiral molecule, stereocontrol becomes paramount when it is used as an intermediate in the synthesis of complex chiral molecules. Methodologies for stereocontrolled synthesis in related pyridine derivatives often involve the use of chiral auxiliaries or catalysts. For example, the asymmetric synthesis of 2,6-disubstituted piperidines has been achieved through the stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral pyridinium (B92312) salt, which sets the stereochemistry for subsequent transformations. researchgate.net Such principles of inducing chirality are applicable when this compound is incorporated into larger, stereochemically rich structures.
| Starting Material | Reagent/Method | Primary Position of Functionalization | Key Factor | Source |
|---|---|---|---|---|
| 2-Ethylpyridine | AgF₂ (C-H Fluorination) | C-6 | Steric hindrance from C-2 alkyl group directs fluorination to the less hindered C-6 position. | acs.org |
| Substituted Pyridine N-Oxide | Activation then Fluorination | C-2 or C-6 | Regioselectivity is governed by steric and stereoelectronic effects. | acs.org |
| 2-Halopyridines | LDA (Directed ortho-metalation) | C-3 | The non-nucleophilic base induces exclusive lithiation at the C-3 position. | nih.gov |
| 2,6-Difluoropyridine (B73466) | Nucleophilic Aromatic Substitution | C-6 or C-2 | Reaction conditions and the nature of the nucleophile determine which fluorine is substituted. | researchgate.net |
Optimization of Synthetic Pathways for Improved Yields and Efficiency
A significant area of optimization has been in the conditions for nucleophilic aromatic substitution (SNAr) reactions on 2-fluoropyridines. Research has led to the development of milder reaction conditions compared to those traditionally used for other halopyridines. acs.org This enhanced reactivity of fluoropyridines allows SNAr reactions to proceed efficiently, which is crucial when these compounds are used in multi-step syntheses of complex molecules. acs.org For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org
The choice of precursor and reaction technology also plays a vital role in optimization. The use of 2-pyridyltrialkylammonium salts as precursors for 2-fluoropyridines has proven effective. acs.org High yields for the synthesis of 2-fluoropyridines have been achieved by optimizing parameters such as solvent and temperature; yields of up to 94% were reported using dimethyl sulfoxide (DMSO) as the solvent with microwave irradiation. acs.org
Modern technologies like microwave-assisted synthesis and flow chemistry offer significant advantages for optimizing pyridine synthesis. smolecule.com Microwave irradiation can drastically reduce reaction times from hours to minutes while maintaining high yields. acs.orgsmolecule.com Flow chemistry protocols, particularly for methylation of pyridines, can achieve near-quantitative efficiency at elevated temperatures in packed columns, streamlining product isolation. smolecule.com
Further efficiency gains can be realized through the development of recyclable reagents. A novel 2-fluoropyridinium reagent connected to a perfluoroalkyl group has been developed that can be recovered and reused. jst.go.jp The use of a highly polar solvent like 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) with this reagent accelerated a reaction to completion in just 30 minutes, achieving a 99% yield. jst.go.jp In other systems, simple additions, such as an inorganic base like potassium carbonate, have been shown to reduce reaction times and increase yields during the synthesis of complex molecules involving a fluoropyridine core. d-nb.info
| Parameter Optimized | Method/Reagent | Result | Source |
|---|---|---|---|
| Reaction Conditions | Milder conditions for SNAr on 2-fluoropyridines | High selectivity and functional group compatibility. | acs.org |
| Technology | Microwave Irradiation | Reduced reaction time to minutes with yields up to 94%. | acs.orgsmolecule.com |
| Technology | Flow Chemistry | Near-quantitative efficiency and streamlined product isolation. | smolecule.com |
| Solvent | 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) | Reaction time reduced to 30 minutes with 99% yield. | jst.go.jp |
| Additive | Potassium Carbonate (K₂CO₃) | Reduced reaction time and increased yield in a multi-step synthesis. | d-nb.info |
| Reagent Design | Recyclable 2-fluoropyridinium reagent | Efficient recovery and reuse of the fluorinating agent's byproduct. | jst.go.jp |
Advanced Spectroscopic Characterization of 2 Ethyl 6 Fluoropyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.
Proton (¹H) NMR Analysis for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of 2-Ethyl-6-fluoropyridine, the ¹H NMR spectrum displays distinct signals corresponding to the ethyl group and the aromatic protons on the pyridine (B92270) ring. The ethyl group typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with the adjacent protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the ethyl group, leading to characteristic downfield shifts compared to unsubstituted pyridine.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.29 | t | 3H | -CH₂CH₃ |
| 2.82 | q | 2H | -CH₂ CH₃ |
| 7.40-7.43 | m | 2H | Aromatic H |
| 8.59-8.61 | m | 2H | Aromatic H |
Note: Data is representative and may vary slightly based on solvent and experimental conditions. 't' denotes a triplet, 'q' a quartet, and 'm' a multiplet.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. huji.ac.il The spectrum of this compound shows distinct signals for the two carbons of the ethyl group and the five carbons of the pyridine ring. The carbon atom attached to the fluorine (C-6) exhibits a characteristic large coupling constant (¹JCF) due to the interaction with the fluorine nucleus. The chemical shifts of the ring carbons are also affected by the substituents.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 14.0 | -CH₂CH₃ |
| 29.2 | -CH₂ CH₃ |
| 127.9 | Aromatic C |
| 149.4 | Aromatic C |
| 161.3 | Aromatic C |
Note: Data is representative and may vary slightly based on solvent and experimental conditions. Specific assignments for aromatic carbons can be complex.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. researchgate.net For this compound, the ¹⁹F NMR spectrum shows a single signal, confirming the presence of one fluorine environment. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. nih.gov The coupling between the fluorine nucleus and adjacent protons on the pyridine ring can provide further structural information.
Table 3: ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| -65.73 to -65.85 | s |
Note: Data is representative and may vary based on solvent and experimental conditions. 's' denotes a singlet. The chemical shift is referenced to a standard, commonly CFCl₃. ucsb.edu
Vibrational Spectroscopy Studies
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. These include C-H stretching vibrations from the ethyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and a characteristic C-F stretching vibration.
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2970-2850 | Aliphatic C-H Stretch |
| ~1680-1640 | C=C Stretch (Aromatic) |
| ~1595-1443 | C=N Stretch (Pyridine Ring) |
| ~1250-1000 | C-F Stretch |
Note: These are approximate ranges and the exact peak positions can vary.
Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. horiba.com It is particularly useful for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound provides a unique "fingerprint" of the molecule. nih.gov Key features include the ring breathing mode of the pyridine ring and various C-H and C-C bending and stretching modes. scialert.net
Table 5: Key FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2970-2850 | Aliphatic C-H Stretch |
| ~1600 | Aromatic Ring Stretch |
| ~1000 | Ring Breathing Mode |
Note: These are approximate ranges and the exact peak positions can vary.
X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and chemical environment of atoms within a molecule. bnl.gov By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy (BE) of these electrons is characteristic of the element and its oxidation state, offering profound insights into the electronic structure. researchgate.net
For this compound, the C1s XPS spectrum is of particular interest. The pyridine ring contains five carbon atoms in distinct chemical environments due to the influence of the nitrogen heteroatom, the highly electronegative fluorine atom at the C6 position, and the electron-donating ethyl group at the C2 position.
High-resolution XPS studies on similar molecules, such as pyridine, 2-fluoropyridine (B1216828), and 2,6-difluoropyridine (B73466), have shown that fluorine substitution induces significant chemical shifts in the C1s binding energies. researchgate.net The carbon atom directly bonded to fluorine (C-F) exhibits the highest binding energy due to the strong electron-withdrawing effect of fluorine. researchgate.netaip.org Conversely, the alkyl group is expected to have a slight electron-donating effect, causing a minor decrease in the binding energy of the adjacent carbon.
Based on published data for 2-fluoropyridine and 2,6-difluoropyridine, the expected C1s binding energies for this compound can be predicted. researchgate.net The C6 carbon, bonded to fluorine, will have the highest BE. The C2 carbon, bonded to both the nitrogen and the ethyl group, will also be shifted to a higher BE compared to the other ring carbons. The carbons at the C3, C4, and C5 positions will have lower binding energies, with subtle differences arising from their proximity to the substituents. The ethyl group carbons will have the lowest binding energies, characteristic of aliphatic carbons.
Table 1: Predicted C1s Binding Energies (BE) for this compound
| Carbon Atom Position | Predicted Binding Energy (eV) | Rationale |
| C6 (C-F) | ~288.0 - 289.0 | Strongest chemical shift due to high electronegativity of Fluorine. |
| C2 (C-N, C-C₂H₅) | ~286.5 - 287.5 | Influenced by electronegative Nitrogen and electron-donating ethyl group. |
| C4 | ~286.0 - 286.5 | Influenced by nitrogen and fluorine, but to a lesser extent. |
| C3 & C5 | ~285.5 - 286.0 | Least affected ring carbons, similar to pyridine C3/C5. |
| -CH₂- (Ethyl) | ~285.0 | Typical aliphatic carbon binding energy. |
| -CH₃ (Ethyl) | ~284.8 | Standard reference for aliphatic carbon. |
Note: These values are predictive and based on extrapolations from related compounds. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. nist.gov In aromatic and heteroaromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.
The UV-Vis spectrum of the parent compound, 2-fluoropyridine, shows characteristic absorption bands in the ultraviolet region. nih.gov Typically, pyridinic compounds display two main π → π* transition bands (a high-energy band around 200 nm and a lower-energy, structured band around 250-270 nm) and a weak, often obscured, n → π* transition at longer wavelengths (>270 nm). nih.govnist.gov
The introduction of an ethyl group at the C2 position is expected to act as an auxochrome. Through hyperconjugation and weak inductive effects, the ethyl group can slightly increase the energy of the π orbitals. This effect typically results in a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) for the π → π* transitions compared to 2-fluoropyridine. The fluorine atom at C6 also influences the electronic transitions through its inductive and mesomeric effects.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
| Transition Type | λmax for 2-Fluoropyridine (nm) nih.gov | Predicted λmax for this compound (nm) | Expected Shift |
| π → π * (Band I) | ~225 | ~228 - 232 | Bathochromic (Red Shift) |
| π → π * (Band II) | ~265 | ~268 - 272 | Bathochromic (Red Shift) |
| n → π * | ~275 (Shoulder) | ~278 - 282 (Shoulder) | Bathochromic (Red Shift) |
Note: These predictions are qualitative. The exact position and intensity of absorption bands are solvent-dependent.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. libretexts.org For this compound, HRMS can confirm the molecular formula, C₇H₈FN, by providing a precise mass measurement that distinguishes it from other compounds with the same nominal mass.
In addition to precise mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes characteristic fragmentation. The stability of the resulting fragment ions often dictates the fragmentation pathways. researchgate.net
For this compound, the molecular ion peak is expected to be prominent. Key fragmentation pathways would likely include:
Loss of an ethyl radical: A cleavage of the C2-ethyl bond to form a stable [M - C₂H₅]⁺ ion (m/z 96). This is often a major fragmentation route for ethyl-substituted aromatics.
Loss of a methyl radical: Benzylic-type cleavage within the ethyl group to lose a methyl radical (˙CH₃), leading to the [M - CH₃]⁺ ion (m/z 110).
Loss of HCN: A characteristic fragmentation of the pyridine ring, resulting in the [M - HCN]⁺˙ ion (m/z 98).
Loss of H₂CNF: Complex rearrangement and fragmentation could lead to the loss of elements from the substituted ring.
Table 3: Predicted HRMS Data and Major Fragments for this compound (C₇H₈FN)
| Species | Formula | Calculated Monoisotopic Mass (Da) | Predicted Relative Abundance |
| [M]⁺˙ | [C₇H₈FN]⁺˙ | 125.0641 | High |
| [M - CH₃]⁺ | [C₆H₅FN]⁺ | 110.0406 | Moderate |
| [M - C₂H₅]⁺ | [C₅H₃FN]⁺ | 96.0249 | High |
| [M - HCN]⁺˙ | [C₆H₇F]⁺˙ | 98.0532 | Moderate |
| [C₅H₄]⁺˙ | [C₅H₄]⁺˙ | 64.0313 | Low |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and torsional angles with high precision. This technique reveals the molecule's conformation and how it packs within the crystal lattice, governed by intermolecular forces. researchgate.net
While a specific crystal structure for this compound is not available in the cited literature, analysis of related fluorinated and alkyl-substituted pyridine structures allows for a detailed prediction of its solid-state characteristics. The pyridine ring is expected to be essentially planar. The ethyl group at C2 may be oriented either in the plane of the ring or slightly out of plane to minimize steric hindrance.
The crystal packing will be dictated by a combination of weak intermolecular interactions. These may include C-H···F and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The fluorine atom, being a weak hydrogen bond acceptor, and the ring nitrogen, a stronger acceptor, will play key roles in directing the supramolecular assembly.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value | Notes |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines. |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric groups. |
| C(ring)-C(ring) Bond Length | 1.37 - 1.39 Å | Typical for aromatic pyridine rings. |
| C(2)-N Bond Length | ~1.34 Å | Shorter due to sp² hybridization. |
| C(6)-F Bond Length | ~1.35 Å | Typical C(sp²)-F bond length. |
| C(2)-C(ethyl) Bond Length | ~1.51 Å | Standard C(sp²)-C(sp³) single bond. |
| Intermolecular Interactions | C-H···F, C-H···N, π-π stacking | These forces will govern the crystal packing arrangement. |
Computational and Theoretical Investigations of 2 Ethyl 6 Fluoropyridine
Quantum Chemical Calculations
No published studies containing DFT calculations for the optimized geometry and electronic structure of 2-Ethyl-6-fluoropyridine were found. Such a study would typically provide data on bond lengths, bond angles, and dihedral angles, as well as insights into the electron distribution within the molecule.
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap for this compound are not available in the current scientific literature. This information is crucial for understanding the kinetic stability and chemical reactivity of a molecule.
Simulation of Spectroscopic Properties
There are no available research findings that report the simulation of spectroscopic properties (such as IR, Raman, or NMR spectra) for this compound based on computational methods.
Theoretical Prediction of Reactivity and Selectivity
A detailed analysis of the local reactivity of this compound using Fukui functions and the calculation of global reactivity descriptors like electrophilicity and nucleophilicity indices have not been reported.
No studies presenting a Molecular Electrostatic Potential (MEP) surface analysis for this compound could be located. An MEP surface is instrumental in predicting the sites for electrophilic and nucleophilic attack.
Molecular Docking Simulations for Understanding Ligand-Receptor Interactions in Chemical Biology
There is no published research available detailing molecular docking simulations specifically for this compound to understand its ligand-receptor interactions. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target to predict binding affinity and mode. acs.org While this methodology is applied to a wide range of pyridine (B92270) derivatives, specific data, such as binding energies or interaction profiles for this compound with any biological receptor, are not present in the current scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
There are no specific molecular dynamics (MD) simulation studies available for this compound. MD simulation is a powerful computational method used to analyze the physical movements of atoms and molecules. biorxiv.org These simulations can reveal information about the different shapes (conformations) a molecule can adopt and its dynamic behavior over time, which are critical for understanding its function and stability. aip.org Although conformational analyses have been performed for other fluorinated and alkyl-substituted cyclic compounds, the dynamic behavior and conformational landscape of this compound have not been investigated or reported in published research.
Chemical Reactivity and Transformation Studies of 2 Ethyl 6 Fluoropyridine
Nucleophilic Substitution Reactions of the Fluorine Atom
The fluorine atom at the C-6 position of 2-ethyl-6-fluoropyridine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine (B92270) ring nitrogen, which stabilizes the intermediate Meisenheimer complex. The fluorine atom, being a good leaving group in this context, can be displaced by a variety of nucleophiles.
Common nucleophilic substitution reactions involving this compound include:
Amination: The reaction with amines is a frequently employed transformation. For instance, the reaction of this compound with various amines, often under basic conditions, leads to the formation of 2-amino-6-ethylpyridines. These reactions are crucial for the synthesis of compounds with potential biological activity.
Hydroxylation: The fluorine atom can be displaced by a hydroxide (B78521) source to yield 2-ethyl-6-hydroxypyridine. This transformation typically requires elevated temperatures.
Alkoxylation and Aryloxylation: Reactions with alkoxides (e.g., sodium methoxide, sodium ethoxide) or phenoxides result in the formation of the corresponding ethers, 2-alkoxy-6-ethylpyridines or 2-aryloxy-6-ethylpyridines.
The table below summarizes representative nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Product Class |
| Amine | R-NH2 | 2-Amino-6-ethylpyridines |
| Hydroxide | NaOH | 2-Ethyl-6-hydroxypyridine |
| Alkoxide | NaOCH3 | 2-Ethyl-6-methoxypyridine |
| Thiolate | NaSR | 2-Ethyl-6-(alkylthio)pyridines |
Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. In this compound, the fluorine atom further deactivates the ring. However, the ethyl group is an activating, ortho-, para-director. The interplay of these electronic effects directs incoming electrophiles primarily to the C-3 and C-5 positions.
Key electrophilic substitution reactions include:
Nitration: Under harsh conditions, such as treatment with a mixture of nitric acid and sulfuric acid, nitration can occur, typically yielding a mixture of 3-nitro and 5-nitro isomers.
Halogenation: Direct halogenation (e.g., bromination or chlorination) can be achieved, leading to substitution at the C-3 or C-5 positions. The regioselectivity of these reactions can often be controlled by the choice of halogenating agent and reaction conditions.
Reactions Involving the Ethyl Side Chain
The ethyl group at the C-2 position offers another site for chemical modification. These reactions typically involve the benzylic-like protons of the methylene (B1212753) group, which are activated by the adjacent pyridine ring.
Oxidation: The ethyl group can be oxidized to an acetyl group or a carboxylic acid group depending on the oxidizing agent and reaction conditions. For example, strong oxidizing agents like potassium permanganate (B83412) can convert the ethyl group to a carboxyl group.
Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom at the benzylic position of the ethyl group. This creates a reactive handle for subsequent nucleophilic substitution reactions.
Deprotonation/Alkylation: The methylene protons can be deprotonated with a strong base, such as an organolithium reagent, to form a carbanion. This anion can then react with various electrophiles, like alkyl halides, to extend the side chain.
Palladium-Catalyzed Transformations and Other Transition-Metal Mediated Reactions
The C-F bond in this compound can be activated by transition metal catalysts, particularly palladium complexes, to participate in cross-coupling reactions. While C-F bond activation is more challenging than that of other carbon-halogen bonds, it is an area of active research. More commonly, the fluorine is first substituted by a more reactive group (like iodine or bromine) to facilitate these couplings. However, direct C-F bond functionalization is sometimes achievable.
Alternatively, the pyridine nitrogen can act as a ligand for transition metals, directing reactions to specific sites on the ring.
Studies on Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity is a key consideration in the reactions of this compound.
In nucleophilic substitutions , the reaction occurs exclusively at the C-6 position, displacing the fluorine atom.
In electrophilic substitutions , the directing effects of the substituents compete. The electron-donating ethyl group directs to the ortho (C-3) and para (C-5) positions, while the deactivating fluorine and ring nitrogen direct to the meta positions (C-3 and C-5). The outcome is often a mixture of 3- and 5-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
In reactions involving the ethyl side chain , stereoselectivity can be a factor if a new chiral center is created. For example, the reduction of a 2-(1-ketoalkyl)-6-fluoropyridine could lead to a chiral alcohol, and the use of chiral reducing agents could induce stereoselectivity.
Mechanistic Investigations of Key Reactions
The mechanisms of the primary reactions of this compound are well-established in principle.
Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyridine nitrogen. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.
Electrophilic Aromatic Substitution: This follows the standard mechanism for electrophilic attack on an aromatic ring, involving the formation of a cationic sigma complex (or arenium ion). The stability of the possible intermediates determines the regiochemical outcome, with substitution at C-3 and C-5 being favored as it avoids placing a positive charge adjacent to the ring nitrogen.
Derivatization Strategies and Synthesis of 2 Ethyl 6 Fluoropyridine Analogues
Functionalization of the Pyridine (B92270) Ring at C-3, C-4, and C-5 Positions
Introducing substituents at the C-3, C-4, and C-5 positions of the 2-ethyl-6-fluoropyridine ring allows for systematic exploration of structure-activity relationships. Key strategies involve regioselective metalation and directed C-H functionalization.
The concept of "regiochemically exhaustive substitution" has been successfully applied to fluorinated pyridines. tandfonline.com This approach utilizes protective groups to direct metalation to specific vacant positions on the pyridine ring. For a molecule like 2-fluoropyridine (B1216828), this allows for the sequential and selective introduction of functional groups at each available carbon. tandfonline.com For instance, a temporary group can be placed at one position to "shield" it, thereby directing a lithium-based reagent to deprotonate a different, specific site. tandfonline.com
Palladium-catalyzed C-H activation is another powerful tool. The pyridyl group itself can direct the catalyst to functionalize C-H bonds. nih.govresearchgate.net While ortho-C-H activation (at the position next to the nitrogen) is common, specific templates and conditions can be engineered to target more distant C-H bonds at the meta positions (C-3 and C-5). nih.govresearchgate.netacs.org The site-selectivity of these reactions can be influenced by the electronic properties of existing substituents and the choice of catalyst and directing group. researchgate.net For 3-substituted pyridines, fluorination with reagents like silver(II) fluoride (B91410) (AgF₂) has been shown to selectively occur at the C-2 position, but selectivity can vary depending on the nature of the substituent. google.comgoogle.com
Common functionalization reactions at these positions include:
Halogenation: Introduction of chloro, bromo, or iodo groups, which can serve as handles for subsequent cross-coupling reactions.
Carboxylation: Deprotonation followed by quenching with carbon dioxide to install a carboxylic acid group. tandfonline.com
Arylation and Alkenylation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can attach aryl or vinyl groups. researchgate.net
Table 1: Regioselective Functionalization Strategies for the Fluoropyridine Ring
| Position | Strategy | Reagents/Catalysts | Resulting Functional Group | Citations |
|---|---|---|---|---|
| C-3 | Directed ortho-Metalation | Lithium Diisopropylamide (LDA), then electrophile | Various (e.g., -COOH, -I) | tandfonline.com |
| C-4 | Directed Metalation (with blocking group at C-6) | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | Various | tandfonline.com |
| C-5 | C-H Functionalization / Metalation | Palladium catalysts, organolithium reagents | Aryl, Alkyl, etc. | researchgate.net |
Modification of the Ethyl Moiety
The ethyl group at the C-2 position offers another site for derivatization, allowing for the introduction of new functional groups or the extension of the carbon chain.
Oxidation: One of the most common modifications is the oxidation of the ethyl group to an acetyl group, converting 2-ethylpyridine (B127773) into 2-acetylpyridine. tandfonline.comgoogle.comgoogle.comresearchgate.netgoogleapis.com This transformation creates a ketone functionality, which can serve as a synthetic handle for numerous subsequent reactions, such as reductions, reductive aminations, or aldol (B89426) condensations. Various oxidizing agents, including tert-butyl hydroperoxide and tert-butyl nitrite, have been utilized for this purpose. google.comgoogle.com The reaction of elemental selenium with 2-ethylpyridine at high temperatures has also been shown to yield methyl 2-pyridyl ketone (2-acetylpyridine) among other products. tandfonline.comresearchgate.net
C-H Activation and Functionalization: Direct functionalization of the C-H bonds on the ethyl group is a modern and efficient approach.
Benzylic Functionalization: The methylene (B1212753) (CH₂) group adjacent to the pyridine ring is analogous to a benzylic position and is particularly reactive. Yttrium-catalyzed regioselective C-H alumination at this position generates an organoaluminum intermediate. acs.org This intermediate can then be oxidized to an alcohol or used in copper- or palladium-catalyzed cross-coupling reactions to introduce allyl, benzyl, or aryl groups. acs.org Base- and catalyst-free methods have also been developed for the C(sp³)–H allylic alkylation of 2-alkylpyridines using Morita–Baylis–Hillman (MBH) carbonates. beilstein-journals.org
Non-Benzylic Functionalization: Interestingly, some photocatalytic methods show contrasting selectivity. Tetrabutylammonium decatungstate (TBADT) photocatalyzed C-H functionalization of 2-alkylpyridines has been found to suppress alkylation at the α-position (the CH₂ group), favoring functionalization at the terminal methyl (CH₃) group instead. nih.govacs.org This selectivity is attributed to the polar inductive effects of the pyridyl group. nih.govacs.org
Condensation Reactions: The active methylene protons of the ethyl group can participate in condensation reactions with aldehydes, although this reactivity can be influenced by steric hindrance. acs.org
Table 2: Summary of Modification Strategies for the Ethyl Moiety
| Reaction Type | Reagents/Conditions | Modified Structure | Citations |
|---|---|---|---|
| Oxidation | tert-Butyl hydroperoxide, Selenium | 2-Acetyl-6-fluoropyridine | tandfonline.comgoogle.comgoogle.comresearchgate.net |
| C-H Alumination/Arylation | Yttrium catalyst, AlMe₃; then Pd catalyst, Aryl-halide | 2-(1-Aryl)ethyl-6-fluoropyridine | acs.org |
| C-H Allylation | Morita–Baylis–Hillman carbonates (catalyst-free) | 2-(1-Allyl)ethyl-6-fluoropyridine derivative | beilstein-journals.org |
| Non-Benzylic C-H Alkylation | TBADT (photocatalyst), Alkylating agent | 2-(2-Alkyl)ethyl-6-fluoropyridine | nih.govacs.org |
| Condensation | Aromatic aldehydes, Base | 2-(1-Aryl-prop-1-en-2-yl)-6-fluoropyridine | acs.org |
Strategies for Isotopic Labeling (e.g., 18F) for Research Probe Development
The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.7 min) into the this compound structure is of immense interest for the development of radiotracers for Positron Emission Tomography (PET) imaging. acs.org The 2-fluoropyridine moiety is a popular feature in PET tracers due to its favorable in vivo stability. acs.org
Nucleophilic Substitution: The most common approach for ¹⁸F-labeling is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves reacting a precursor molecule, where the C-2 position is substituted with a good leaving group, with [¹⁸F]fluoride.
Leaving Groups: Precursors often contain a nitro group (-NO₂), a bromo group (-Br), or a trialkylammonium salt (-N⁺R₃) at the C-2 position. acs.org Pyridyltrialkylammonium salts have shown excellent reactivity under mild, metal-free conditions. acs.org
Reaction Conditions: The reaction is typically carried out in a high-boiling point aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 130-180 °C). acs.orgbeilstein-journals.org The [¹⁸F]fluoride is usually activated using a phase-transfer catalyst such as a potassium-Kryptofix 2.2.2 (K₂₂₂) complex. acs.orgbeilstein-journals.org
Isotopic Exchange: An alternative method is ¹⁸F/¹⁹F isotopic exchange, where a non-radioactive this compound molecule is heated with [¹⁸F]fluoride. acs.org This method can be advantageous due to simpler purification, but often results in lower molar activity. acs.orgacs.org Studies on 2-fluoropyridine and its derivatives have shown that high radiochemical yields (up to 90%) can be achieved via isotopic exchange at temperatures around 140 °C, even with electron-donating groups on the ring. acs.org
Prosthetic Groups: The 2-ethynyl-6-[¹⁸F]fluoropyridine synthon is a valuable prosthetic group for labeling larger biomolecules like peptides. beilstein-journals.org This synthon is prepared via nucleophilic substitution on a bromo-precursor and can then be attached to an azide-functionalized biomolecule using a copper-catalyzed "click" reaction. beilstein-journals.org
Table 3: Comparison of ¹⁸F-Labeling Strategies for Fluoropyridines
| Method | Precursor | Key Reagents | Temperature | Radiochemical Yield (RCY) | Citations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Nitro- or 2-Bromo-pyridine | K¹⁸F, K₂₂₂, DMSO | 130-180 °C | 27-88% | acs.orgbeilstein-journals.org |
| Nucleophilic Substitution | 2-Trimethylammonium-pyridine salt | K¹⁸F, K₂₂₂, DMSO | 150-180 °C | 88% | acs.org |
| Isotopic Exchange | 2-Fluoropyridine | [¹⁸F]Fluoride, base | 140 °C | 90 ± 2% | acs.org |
Synthesis of Polyfluorinated and Other Substituted Pyridine Systems
The synthesis of pyridine systems bearing multiple fluorine atoms or a variety of other substituents often starts from highly halogenated feedstocks. Perfluoropyridine (PFPy) and other polyfluorinated pyridines are key building blocks in this field. beilstein-journals.orgyorku.ca
The classic synthesis of PFPy involves the reaction of pentachloropyridine (B147404) with an anhydrous alkali metal fluoride, such as potassium fluoride (KF), at high temperatures in an autoclave. yorku.ca This method remains the standard for commercial production. yorku.ca The high reactivity of the carbon-fluorine bonds in polyfluorinated pyridines, especially towards nucleophilic aromatic substitution (SₙAr), makes them versatile starting materials. beilstein-journals.org
By reacting polyfluorinated pyridines with various nucleophiles, a wide range of substituted pyridine derivatives can be accessed. For example, reacting pentafluoropyridine (B1199360) with difunctional nucleophiles can lead to the formation of more complex heterocyclic systems. beilstein-journals.org Similarly, 2,6-difluoropyridine (B73466) can be prepared from 2,6-dichloropyridine (B45657) using potassium fluoride. acs.org These difluoro- and polyfluoro-pyridines can then be further functionalized using methods like palladium-mediated coupling reactions. acs.org
Development of Complex Heterocyclic Architectures Incorporating the this compound Fragment
The this compound unit can be integrated as a key building block into larger, more complex molecular architectures, including macrocycles and pharmacologically active compounds. googleapis.combeilstein-journals.orgsolubilityofthings.com The reactivity of polyfluorinated pyridine derivatives towards nucleophiles makes them excellent candidates for constructing supramolecular systems. beilstein-journals.org For instance, reacting 4-substituted polyfluoropyridines with diols can lead to the formation of macrocyclic ethers. beilstein-journals.org
In medicinal chemistry, the 2-fluoropyridine moiety is incorporated into complex structures to develop targeted therapeutic or diagnostic agents. A notable example is the synthesis of quinoxaline (B1680401) carboxamide derivatives for imaging and therapy of melanoma. googleapis.comsolubilityofthings.com In these molecules, a fluoropyridine unit is incorporated into a side chain, allowing for radiofluorination with ¹⁸F for PET imaging. googleapis.comsolubilityofthings.com This strategy combines the desirable pharmacokinetic properties of the quinoxaline core with the imaging potential afforded by the fluoropyridine tag. solubilityofthings.com The synthesis often involves multi-step sequences where the fluoropyridine part is attached via nucleophilic substitution or other coupling reactions to a larger scaffold. nih.govgoogleapis.comsolubilityofthings.com The development of such complex molecules highlights the modularity and utility of the this compound fragment in constructing sophisticated chemical entities.
Applications of 2 Ethyl 6 Fluoropyridine in Academic Chemical Research
Utility as a Synthetic Building Block for Complex Molecules
The 2-fluoropyridine (B1216828) moiety is a well-established and valuable component in synthetic chemistry, serving as a versatile intermediate for the construction of more complex molecular architectures. acs.org The utility of 2-Ethyl-6-fluoropyridine as a synthetic building block stems primarily from the reactivity of the carbon-fluorine bond at the 2-position of the pyridine (B92270) ring. This fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-based functional groups.
The presence of the electron-withdrawing fluorine atom, combined with the ring nitrogen, activates the pyridine ring for such substitutions. This reactivity allows chemists to use this compound as a scaffold, attaching more elaborate chemical structures to the pyridine core. The ethyl group at the 6-position can influence the compound's solubility in organic solvents and provide steric bulk that can direct the regioselectivity of certain reactions. The reactivity of the fluoropyridine scaffold has been further demonstrated through the development of recyclable 2-fluoropyridinium reagents, which serve as stable carriers for highly reactive species, highlighting the versatility of this chemical motif in synthetic protocols. jst.go.jp
Development of Novel Chemical Reagents and Precursors
Building upon its role as a synthetic block, this compound serves as a key precursor in the development of specialized chemical reagents. The synthesis of fluoropyridines can be achieved through various established methods, providing accessible routes to this class of compounds. Common strategies include the fluorination of 2-chloropyridines in the gas phase over metal oxide catalysts or the diazotization of 2-aminopyridines in the presence of a fluoride (B91410) source (the Schiemann reaction). researchgate.netgoogle.com Alternatively, modern methods allow for the facile conversion of pyridine N-oxides into 2-fluoropyridines. acs.org The foundational 2-ethylpyridine (B127773) structure can be synthesized via the catalytic methylation of 2-methyl-pyridine (α-picoline). google.com
Once synthesized, this compound becomes a valuable precursor for creating high-value chemical entities. A primary example is its use in generating reagents for positron emission tomography (PET), where the fluorine atom can be substituted with the radioisotope Fluorine-18 (B77423). acs.org The compound can also be transformed into reactive intermediates, such as 2-pyridyltrialkylammonium salts, which are themselves versatile precursors for both stable (¹⁹F) and radioactive ([¹⁸F]) fluoropyridine analogues. acs.org This adaptability makes this compound a crucial starting material for reagents used in advanced diagnostics and medicinal chemistry.
Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand its effect on biological activity and to optimize properties like target affinity, selectivity, and metabolic stability. youtube.com The 2-fluoropyridine scaffold, as present in this compound, is a widely used functionality in such studies. acs.org
The introduction of a fluorine atom into a potential drug candidate can profoundly influence its physicochemical properties, including its lipophilicity, basicity (pKa), and metabolic stability. The fluorine atom can also form specific, favorable interactions (such as hydrogen bonds or dipole interactions) with biological targets like enzymes and receptors. In an SAR campaign, the this compound scaffold allows researchers to probe these effects systematically. The ethyl group provides a lipophilic anchor and steric influence, while the fluorine's position and electronic properties can be compared against other substituents (e.g., chlorine, methyl, or hydrogen) to build a comprehensive understanding of what drives biological activity. This methodical approach is critical for rationally designing more potent and selective therapeutic agents.
Exploration in Radiopharmaceutical Chemistry for Imaging Probe Development
The development of molecular imaging probes for PET has become a significant area of research, and 2-[¹⁸F]fluoro-substituted pyridines are a prominent class of compounds used for creating these tracers. acs.org The primary reason is the favorable properties of Fluorine-18 (¹⁸F), a positron-emitting radionuclide with a convenient half-life (109.7 minutes) that allows for synthesis, purification, and imaging.
This compound is an ideal candidate for exploration in this field. Its non-radioactive form (containing ¹⁹F) can be used to develop and characterize the biological activity of a potential imaging agent. Subsequently, a radiolabeling precursor, such as a 2-trialkylammonium or 2-nitro derivative, can be synthesized and subjected to nucleophilic substitution with K[¹⁸F]F to produce the final radiotracer. acs.org This approach has been successfully applied to generate PET tracers for imaging targets in the brain, such as tau pathology in Alzheimer's disease. acs.org The resulting [¹⁸F]-labeled ethyl-fluoropyridine derivative would then be evaluated for its ability to selectively accumulate in tissues expressing the target of interest, providing a non-invasive window into biological processes in vivo.
The table below summarizes findings for a related fluorinated pyridine derivative developed as a PET radioligand for the cannabinoid type 2 (CB2) receptor, illustrating the typical performance characteristics evaluated for such probes.
| Parameter | Finding | Reference |
| Target | Cannabinoid Type 2 (CB2) Receptor | jst.go.jp |
| Binding Affinity (Kᵢ) | 0.8 nM | jst.go.jp |
| Selectivity over CB1 | >12,000-fold | jst.go.jp |
| Radiochemical Yield | 10.6 ± 3.8% | jst.go.jp |
| Molar Activity | 52 to 65 GBq/μmol | jst.go.jp |
| Application | PET imaging of neuroinflammation, detection of CB2 upregulation in human ALS tissue. | jst.go.jp |
Potential Applications in Materials Science (e.g., as Monomers for Functional Polymers)
In materials science, the design of functional polymers with tailored properties is a major focus. Fluorinated polymers are well-known for their exceptional characteristics, including high thermal stability, chemical inertness, and low surface energy, which derive from the strength of the carbon-fluorine bond. researchgate.net this compound represents a promising, though currently exploratory, monomer for creating novel functional polymers.
If polymerized, this monomer could introduce the advantageous properties of fluoropolymers. Furthermore, the embedded pyridine ring offers unique functionality not present in traditional fluoropolymers like PTFE. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a site for quaternization, which could be used to tune the polymer's solubility, adhesion, or thermoresponsive behavior. For example, polymers containing 2,6-diaminopyridine (B39239) motifs have been shown to exhibit tunable upper critical solution temperature (UCST) behavior, a desirable trait for smart materials. While not directly analogous, this demonstrates the potential of pyridine-containing monomers to create environmentally responsive systems. The combination of a fluorinated backbone with a functional pyridine unit could lead to new materials for specialized coatings, membranes, or electronic applications.
The potential properties that this compound could impart as a monomer are summarized below.
| Feature of Monomer | Potential Property in Polymer |
| C-F Bond | High thermal stability, chemical resistance, hydrophobicity. |
| Pyridine Ring (Nitrogen) | Site for hydrogen bonding, quaternization, metal coordination. |
| Ethyl Group | Increased solubility in organic solvents, modified chain packing. |
| Aromatic Ring | Rigidity, potential for π-stacking interactions. |
Role in Catalysis and Ligand Design for Metal-Mediated Reactions
Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry and metal-mediated catalysis. The nitrogen atom's lone pair of electrons readily coordinates to transition metals, forming stable complexes that can catalyze a vast array of chemical transformations. The performance of such a catalyst is highly dependent on the steric and electronic properties of the ligands surrounding the metal center.
This compound is a compelling candidate for ligand design. The electron-withdrawing nature of the fluorine atom significantly reduces the basicity of the pyridine nitrogen compared to non-fluorinated analogues like 2-ethylpyridine. This electronic modification can tune the reactivity of the metal center, potentially increasing its stability or altering its catalytic activity. The ethyl group provides a specific steric profile that can influence substrate approach and selectivity.
While pyridine-containing substrates can sometimes interfere with or inhibit catalytic cycles, the development of specialized ligands can overcome these challenges. nih.gov The use of substituted chloropyridines (a synthetic precursor to fluoropyridines) in nickel-catalyzed cross-coupling reactions demonstrates that halogenated pyridine scaffolds are indeed viable in metal catalysis. wisc.edu Therefore, this compound could serve as a tunable ligand for palladium, nickel, or other transition metals, with potential applications in cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds. nih.govnih.gov
Green Chemistry Approaches in the Synthesis of 2 Ethyl 6 Fluoropyridine
Adherence to Green Chemistry Principles in Synthetic Route Design
Green chemistry is founded on a set of twelve principles that provide a framework for designing new chemical products and processes with sustainability in mind. ijarsct.co.inrasayanjournal.co.in In the context of synthesizing 2-Ethyl-6-fluoropyridine, these principles guide chemists in selecting starting materials, reaction types, and process conditions to enhance safety and efficiency.
Key principles that directly influence synthetic route design include:
Prevention : It is preferable to prevent waste formation than to treat it after it has been created. tudelft.nl
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com
Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little to no toxicity. ijarsct.co.in
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in small amounts. biosynce.com
Designing a synthetic route for this compound according to these principles involves moving away from classical condensation reactions, which often have poor atom economy, towards more elegant catalytic and multicomponent strategies. acsgcipr.org
Utilization of Sustainable Solvents and Auxiliary Substances
A significant portion of the waste generated in chemical processes comes from solvents. mit.edu Green chemistry promotes the reduction or replacement of volatile organic compounds (VOCs) with more sustainable alternatives. In pyridine (B92270) synthesis, traditional reliance on solvents like benzene (B151609) or chloroform (B151607) is being challenged by greener options. ijarsct.co.in
Sustainable solvent strategies applicable to this compound synthesis include:
Water-based reactions : Performing reactions in aqueous media where possible. ijarsct.co.in
Ionic Liquids (ILs) : These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. rasayanjournal.co.intandfonline.com
Solvent-free reactions : Conducting reactions without a solvent, often facilitated by techniques like microwave irradiation or grinding, can eliminate solvent waste entirely. rasayanjournal.co.inbenthamdirect.com
The choice of solvent is critical, as it impacts not only environmental footprint but also reaction efficiency and product separation.
Development of Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with lower energy requirements, higher selectivity, and reduced waste. biosynce.com For the synthesis of substituted pyridines, the development of novel catalytic systems is crucial. Transition-metal catalysts, including those based on iron, palladium, copper, or nickel, are often employed to facilitate the formation of the pyridine ring or to introduce substituents with high precision. ijarsct.co.in
For instance, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted symmetrical pyridines, avoiding the need for additives and producing high yields. rsc.org Similarly, copper-catalyzed cross-coupling reactions can be envisioned for introducing the ethyl group onto a pre-formed fluoropyridine ring, operating under mild conditions. organic-chemistry.org The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, further minimizing waste. bhu.ac.in
Strategies for Atom Economy and Waste Minimization
Atom economy is a key metric for evaluating the "greenness" of a synthetic route. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. acsgcipr.org
Another important metric is the Environmental Factor (E-factor), which quantifies the actual amount of waste produced per kilogram of product. tudelft.nlsheldon.nl The ideal E-factor is zero. sheldon.nl In the pharmaceutical and fine chemical industries, E-factors can often be high, highlighting the need for more efficient synthesis. tudelft.nl
To illustrate, a hypothetical comparison of two synthetic approaches to this compound is presented below. A "traditional" approach might involve multiple steps with stoichiometric reagents, leading to significant byproduct waste. A "greener" approach would prioritize catalytic steps and reactions with high atom economy.
| Synthetic Approach | Key Reaction Type | Primary Byproducts | Theoretical Atom Economy | Waste Reduction Goal |
|---|---|---|---|---|
| Traditional Route (e.g., Grignard + Halex) | Stoichiometric organometallic addition, Nucleophilic substitution | Magnesium salts, Displaced leaving groups | Low (~40-50%) | Minimize salt and solvent waste |
| Greener Route (e.g., Catalytic Coupling/Cyclization) | Catalytic cross-coupling, [3+3] Cycloaddition | Water, Recycled catalyst | High (>80%) | Maximize incorporation of all starting materials |
This table is illustrative and compares hypothetical routes based on established green chemistry principles.
Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)
Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. mdpi.com One of the most successful techniques in modern organic synthesis is microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating methods. nih.gov
This technique is particularly well-suited for pyridine synthesis, where it has been shown to improve the efficiency of multicomponent reactions. nih.govmdpi.com By reducing reaction times from hours to minutes, microwave assistance not only saves energy but also minimizes the potential for byproduct formation that can occur during prolonged heating. nih.gov Solvent-free microwave-assisted reactions represent an exceptionally green approach, combining two key principles to reduce waste and energy consumption. benthamdirect.com
The table below, based on findings for the synthesis of various pyridine derivatives, demonstrates the typical advantages of microwave irradiation over conventional heating.
| Pyridine Derivative Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Novel Pyridine Derivatives | Conventional Heating | 6-9 hours | 71-88% | nih.gov |
| Microwave Irradiation | 2-7 minutes | 82-94% | ||
| 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Conventional Heating | 3-4 hours | 75-87% | mdpi.com |
| Microwave Irradiation | 5-10 minutes | 85-94% |
This table presents data for the synthesis of various pyridine derivatives to illustrate the general benefits of microwave-assisted techniques.
Future Research Directions and Outlook for 2 Ethyl 6 Fluoropyridine
Emerging Synthetic Methodologies and Technologies
The future synthesis of 2-Ethyl-6-fluoropyridine and its analogs is expected to move beyond traditional methods, embracing more efficient, selective, and sustainable approaches. Research will likely focus on the development of novel synthetic protocols that offer milder reaction conditions and greater functional group tolerance. mdpi.com
Emerging strategies are anticipated to include:
Late-Stage C-H Functionalization : A significant area of development will be the late-stage functionalization of the pyridine (B92270) core. Techniques such as C-H fluorination followed by nucleophilic aromatic substitution (SNAr) could provide efficient pathways to novel derivatives. acs.orgnih.gov The reaction of 2-ethylpyridine (B127773) with reagents like silver difluoride (AgF2) has already been shown to produce the 6-fluoro derivative, indicating the feasibility of such selective fluorination. acs.orgnih.gov Future work will likely aim to optimize these conditions for higher yields and broader substrate scope.
One-Pot, Multi-Step Sequences : To streamline synthetic processes, the development of one-pot, multistep reactions will be crucial. acs.org These methods avoid the isolation of intermediates, saving time and resources. For pyridine systems, new techniques that involve ring-opening and closing sequences under mild conditions are being explored to introduce functionality at various positions. acs.org
Metal-Free Annulation Reactions : There is a growing trend towards metal-free synthesis to avoid residual metal contamination in final products, particularly for pharmaceutical applications. mdpi.com Future methodologies for constructing the this compound scaffold may rely on metal-free [3+3] annulation strategies, reacting simple, readily available precursors under mild conditions. mdpi.com
Photoredox and Electrocatalysis : The use of photocatalysis, biocatalysis, and electro-organic chemistry represents a frontier in synthetic chemistry. unisi.it These technologies can enable transformations that are difficult to achieve with conventional methods. unisi.it For instance, photoredox catalysis could be employed for the synthesis of diversely substituted 3-fluoropyridines from ketone components, a strategy that could be adapted for other isomers. acs.org
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The synthesis of this compound and its derivatives could be significantly enhanced by transitioning from batch to flow processes.
Advanced Characterization Techniques for Intricate Structural Details
A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced characterization techniques. While standard methods like NMR and mass spectrometry will remain fundamental, future research will increasingly rely on more sophisticated analytical tools to probe intricate structural details.
Future directions in characterization include:
Advanced NMR Spectroscopy : Two-dimensional and multi-dimensional NMR techniques will be essential for the unambiguous assignment of complex structures, especially for larger derivatives of this compound. The use of 19F NMR will continue to be critical for confirming the position and electronic environment of the fluorine atom.
X-Ray Crystallography : Single-crystal X-ray diffraction will be indispensable for determining the precise three-dimensional structure of this compound derivatives and their complexes with biological targets. This information is vital for understanding intermolecular interactions and for rational drug design. acs.org
Computational Chemistry : Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods will play a crucial role in complementing experimental data. nih.gov These computational tools can predict spectroscopic properties, conformational preferences, and electronic structures, providing insights that are often difficult to obtain through experiments alone. nih.gov
Chiroptical Spectroscopy : For chiral derivatives of this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be important for determining the absolute configuration of stereogenic centers.
High-Throughput Computational Design and Screening
To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) and computational design will be indispensable. recipharm.com These approaches allow for the rapid evaluation of large libraries of compounds, significantly reducing the time and cost associated with traditional research and development. recipharm.com
Key future applications in this area are:
Virtual Screening : In silico high-throughput screening will be used to dock virtual libraries of this compound analogs against various biological targets, such as enzymes and receptors. nih.gov This will help identify promising lead compounds for further experimental investigation. nih.gov
Automated Synthesis and Screening : The integration of automated synthesis platforms with HTS will enable the rapid creation and testing of compound libraries. recipharm.comsigmaaldrich.com This combination allows for a closed-loop discovery process where computational predictions are quickly synthesized and evaluated, with the results feeding back into the design of the next generation of molecules.
Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the structural features of this compound derivatives with their biological activities or physical properties. youtube.com These models will guide the design of new compounds with enhanced potency, selectivity, or other desired characteristics.
Novel Explorations in Chemical Biology and Mechanistic Insights
The unique combination of an ethyl group and a fluorine atom on the pyridine ring suggests that this compound could serve as a valuable scaffold in chemical biology and medicinal chemistry. Future research will likely delve into its potential biological activities and the underlying mechanisms of action.
Prospective research areas include:
Design of Novel Bioactive Agents : Building on the known antimicrobial and anticancer properties of other fluorinated pyridine derivatives, future studies will likely explore the potential of this compound as a core structure for new therapeutic agents. nih.gov Its derivatives could be designed as inhibitors for specific enzymes or as modulators of protein-protein interactions. nih.gov
Mechanistic Studies : Understanding how this compound and its derivatives interact with biological systems at a molecular level is crucial. Mechanistic studies will employ a range of techniques, including enzymology, biophysical methods, and structural biology, to elucidate binding modes and the molecular basis of their biological effects. wikipedia.org
Chemical Probes : Functionalized versions of this compound could be developed as chemical probes to study biological processes. For example, incorporating photo-crosslinking groups or reporter tags could enable the identification of cellular targets and the visualization of biological pathways.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The synergy between chemistry and artificial intelligence (AI) is set to revolutionize chemical discovery. nih.gov For this compound, AI and machine learning (ML) will be powerful tools to navigate its vast chemical space and unlock its full potential. nih.gov
Future applications of AI and ML include:
Generative Models for Molecular Design : Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained to generate novel molecular structures with desired properties. nih.gov This will enable the de novo design of this compound derivatives optimized for specific biological targets or material applications.
Reaction Prediction and Optimization : ML algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the development of new synthetic routes to this compound and its analogs. escholarship.org This can significantly reduce the number of experiments required, saving time and resources. escholarship.org
Data Mining and Analysis : AI can be used to mine vast datasets from chemical literature and patents to identify unexplored research opportunities and potential applications for this compound. nih.gov This can help researchers stay at the forefront of the field and make data-driven decisions. Startups are already leveraging AI to optimize processes like pyridine synthesis to reduce energy consumption. ainvest.com
Q & A
Q. What are the standard synthetic routes for preparing 2-Ethyl-6-fluoropyridine, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves nucleophilic fluorination of pyridine derivatives or cross-coupling reactions. Key parameters include temperature control (50–120°C), solvent selection (e.g., DMF or THF), and catalysts like palladium for coupling reactions . Optimization involves iterative testing of molar ratios, reaction time, and purification methods (e.g., column chromatography). Yield improvements can be tracked via HPLC or GC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C-F stretch at ~1,100 cm⁻¹) .
- NMR : NMR confirms fluorination position; NMR resolves ethyl group protons (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH) .
- X-ray crystallography : Resolves molecular geometry and crystal packing .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .
- Store in airtight containers under inert gas (e.g., N) to prevent degradation .
- Dispose of waste via certified hazardous waste services, adhering to local regulations .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?
Methodological Answer:
- DFT calculations : Model transition states and energy barriers for fluorination steps .
- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms.
- EPR spectroscopy : Detect radical intermediates in coupling reactions .
Q. What strategies resolve contradictions in reported data (e.g., conflicting biological activity results)?
Methodological Answer:
Q. How can computational models predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular docking : Screen interactions with enzymes or receptors to predict bioactivity .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .
- MD simulations : Assess solvent effects on reaction pathways .
Q. What methodologies are suitable for studying the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated stability testing : Expose samples to heat (40–60°C), light, and humidity, then monitor degradation via LC-MS .
- Arrhenius plots : Predict shelf life by extrapolating degradation rates at elevated temperatures .
Q. How can researchers identify literature gaps in applications of this compound?
Methodological Answer:
- Systematic reviews : Use databases like SciFinder or Reaxys to compile existing studies, filtering by keywords (e.g., "fluoropyridine catalysis") .
- Citation network analysis : Map influential papers and emerging trends using tools like VOSviewer .
Data Presentation and Ethical Considerations
Q. What are best practices for presenting spectral and crystallographic data in publications?
Methodological Answer:
- Spectral data : Include raw files (e.g., .jdx for NMR) in supplementary materials; annotate peaks with coupling constants .
- Crystallographic data : Report CCDC numbers, refinement parameters (R-factor), and hydrogen bonding networks .
Q. How should researchers address ethical considerations in studies involving this compound?
Methodological Answer:
- Environmental ethics : Minimize waste via microscale experiments and green chemistry principles .
- Transparency : Disclose conflicts of interest and raw data availability in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
